7-Bromoquinoline-3-carboxamide
Overview
Description
7-Bromoquinoline-3-carboxamide is a brominated quinoline derivative with the molecular formula C10H7BrN2O. It is a solid compound known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: . One common method is the reaction of quinoline with bromine in the presence of a catalyst, such as iron(III) chloride, to form 7-bromoquinoline. Subsequently, the carboxamide group can be introduced through a reaction with ammonia or an amine under suitable conditions.
Industrial Production Methods: In an industrial setting, the production of 7-Bromoquinoline-3-carboxamide may involve large-scale bromination reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 7-Bromoquinoline-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of quinoline-3,7-dicarboxylic acid.
Reduction: Reduction reactions can produce 7-bromoquinoline-3-carboxylate.
Substitution: Substitution reactions can yield various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
7-Bromoquinoline-3-carboxamide is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of more complex molecules and is utilized in the development of pharmaceuticals, agrochemicals, and organic materials. Its applications in chemistry include its use as a reagent in organic synthesis and as a precursor for the preparation of other quinoline derivatives.
Mechanism of Action
7-Bromoquinoline-3-carboxamide is similar to other brominated quinoline derivatives, such as 7-bromoquinoline-3-carboxylic acid and 3-bromoquinoline-7-carboxamide. its unique structure and reactivity set it apart from these compounds. The presence of the carboxamide group in this compound provides additional functionality that can be exploited in various chemical reactions and applications.
Comparison with Similar Compounds
7-bromoquinoline-3-carboxylic acid
3-bromoquinoline-7-carboxamide
7-bromoquinoline-3-sulfonic acid
7-bromoquinoline-3-ol
Properties
IUPAC Name |
7-bromoquinoline-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-2-1-6-3-7(10(12)14)5-13-9(6)4-8/h1-5H,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZBTKDTNZGKAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)C(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90739776 | |
Record name | 7-Bromoquinoline-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90739776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1296950-66-7 | |
Record name | 7-Bromoquinoline-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90739776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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